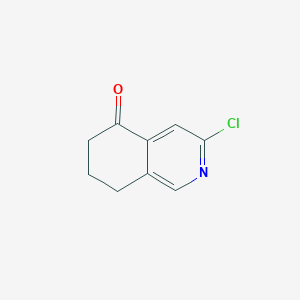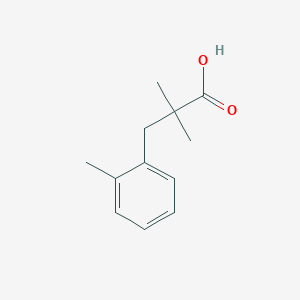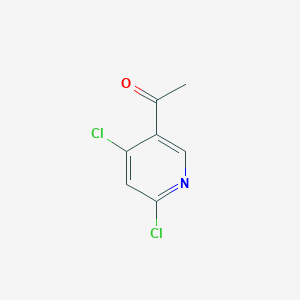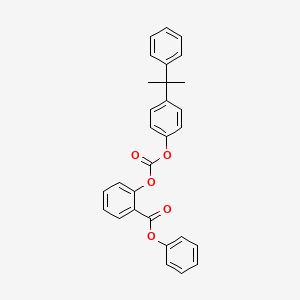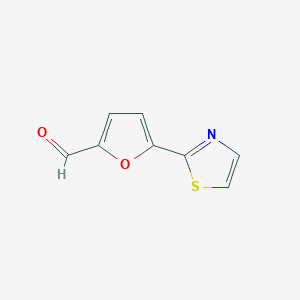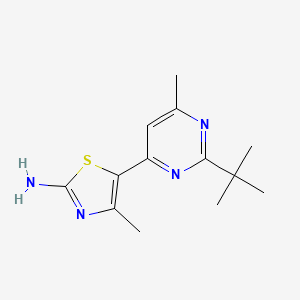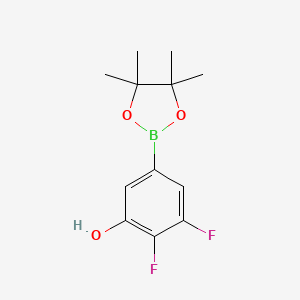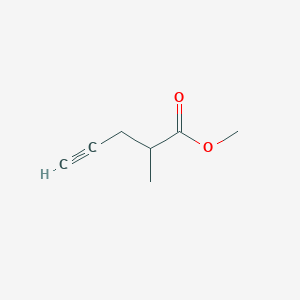
Methyl 2-methylpent-4-ynoate
Vue d'ensemble
Description
“Methyl 2-methylpent-4-ynoate” is a chemical compound with the molecular formula C7H10O2 . It has a molecular weight of 126.15 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “Methyl 2-methylpent-4-ynoate” is1S/C7H10O2/c1-4-5-6(2)7(8)9-3/h1,6H,5H2,2-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“Methyl 2-methylpent-4-ynoate” is a liquid at room temperature . It has a predicted boiling point of 154.9±23.0 °C and a predicted density of 0.957±0.06 g/cm3 .Applications De Recherche Scientifique
Carboxylation Reactions
Research by Finashina et al. (2016) investigated the direct carboxylation of 2-methylbutyn-3-ol-2 with carbon dioxide on Ag- and Cu-containing catalysts. The study aimed to produce 4-hydroxy-4-methylpent-2-ynoic acid but resulted in the decomposition of the triple bond of the substrate, forming two polyfunctional acids instead. This highlights the challenges in direct carboxylation reactions involving alkyne substrates Finashina, E. D., Kustov, L., Krasovskii, V. G., & Formenova, E. I. (2016). Carboxylation of 2-methylbutyn-3-ol-2 on Ag- and Cu-containing catalysts. Russian Journal of Physical Chemistry A, 90, 1729-1732.
Synthesis of Amino Acid Derivatives
Crisp and Gebauer (1997) explored the hydrostannation of a propargylglycine derivative, leading to the production of α-amino acid derivatives. This study demonstrates the potential of alkyne substrates in synthesizing complex amino acid derivatives, which could have implications in pharmaceutical chemistry and materials science Crisp, G., & Gebauer, M. (1997). The hydrostannation of a propargylglycine derivative. Journal of Organometallic Chemistry, 532, 83-88.
Organofluoro Compound Synthesis
Sun et al. (2016) reviewed the synthetic applications of methyl perfluoroalk-2-ynoates, emphasizing their role in preparing various perfluoroalkylated compounds. This research underscores the importance of alkyne esters in synthesizing organofluoro compounds, which are valuable in materials science, medicinal chemistry, and agrochemical research Sun, X., Han, J., Chen, J., Zhang, H., & Cao, W. (2016). Synthesis of Organofluoro Compounds Using Methyl Perfluoroalk-2-ynoates as Building Blocks. Chemical record, 16(2), 907-923.
Terpenoid Biosynthesis
Research on the biosynthesis of terpenoids has shown that certain enzymes can convert substrates similar to Methyl 2-methylpent-4-ynoate into crucial intermediates for terpenoid synthesis. For instance, Herz et al. (2000) demonstrated that the YgbB protein can convert 4-diphosphocytidyl-2C-methyl-D-erythritol 2-phosphate into 2C-methyl-D-erythritol 2,4-cyclodiphosphate, an intermediate in the deoxyxylulose phosphate pathway of isoprenoid biosynthesis Herz, S., Wungsintaweekul, J., Schuhr, C. A., Hecht, S., Luttgen, H., Sagner, S., Fellermeier, M., Eisenreich, W., Zenk, M., Bacher, A., & Rohdich, F. (2000). Biosynthesis of terpenoids: YgbB protein converts 4-diphosphocytidyl-2C-methyl-D-erythritol 2-phosphate to 2C-methyl-D-erythritol 2,4-cyclodiphosphate. Proceedings of the National Academy of Sciences of the United States of America, 97(6), 2486-2490.
Safety And Hazards
“Methyl 2-methylpent-4-ynoate” is classified as a flammable liquid and vapor. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding contact with skin and eyes, avoiding inhalation of vapors, and using explosion-proof equipment .
Propriétés
IUPAC Name |
methyl 2-methylpent-4-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-4-5-6(2)7(8)9-3/h1,6H,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKZKTPKVOMJGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methylpent-4-ynoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



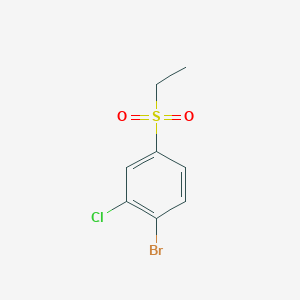

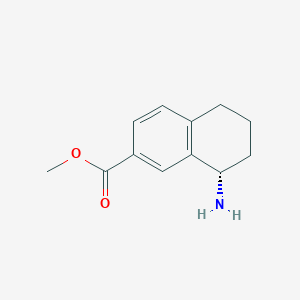
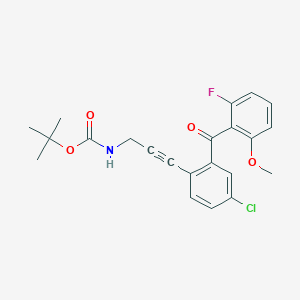
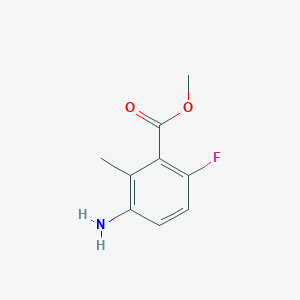
![N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide](/img/structure/B1457127.png)
